molecular formula C9H10ClF2NO2 B1421473 Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride CAS No. 1251923-42-8

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride

Cat. No. B1421473
M. Wt: 237.63 g/mol
InChI Key: KTAPVPAKDYEIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 1251923-42-8 . It has a molecular weight of 237.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11;/h2-4,8H,12H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 237.63 .

Scientific Research Applications

Synthesis Methods and Optimization

  • The synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride provides insights into optimized conditions for synthesizing similar compounds, such as Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride. These optimized conditions include temperature control and molar ratio adjustments, contributing to high yields (Wang Guo-hua, 2008).

Application in Drug Synthesis

  • The compound's derivatives play a role in drug synthesis pathways. For example, in the improved synthesis of Clopidogrel Sulfate, similar compounds serve as intermediates, highlighting their importance in pharmaceutical manufacturing (Hu Jia-peng, 2012).

Chemical Characterization and Structural Analysis

  • Studies on compounds like 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride, similar in structure to Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride, demonstrate methods for structural characterization using IR, 1H NMR, and MS spectra. This shows the compound's potential for detailed chemical analysis and identification (Cheng Chuan, 2011).

Anticancer Applications

  • Derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, structurally related to Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride, have been synthesized and tested for their anticancer properties. These compounds show potential as histone deacetylase inhibitors (HDACIs) and have demonstrated inhibitory actions on cancer cells (S. E. Rayes et al., 2020).

Antimicrobial Agents

  • The synthesis of formazans from Mannich bases of related compounds has been explored for their antimicrobial properties, indicating the potential for Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride derivatives to serve as antimicrobial agents (P. Sah et al., 2014).

Organotin Complexes in Cancer Treatment

  • The synthesis and characterization of amino acetate functionalized Schiff base organotin(IV) complexes, using related compounds, have been researched for their potential in treating cancer. These complexes have shown cytotoxicity against various human tumor cell lines, suggesting a possible application in chemotherapy (T. S. Basu Baul et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-amino-2-(2,5-difluorophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11;/h2-4,8H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAPVPAKDYEIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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